molecular formula C21H26BrN3O4 B13729948 N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate CAS No. 33855-47-9

N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate

Katalognummer: B13729948
CAS-Nummer: 33855-47-9
Molekulargewicht: 464.4 g/mol
InChI-Schlüssel: ZOAMODQUIVKJOU-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-p-Bromobenzyl-N’-ethyl-N’-methyl-N-2-pyridylethylenediamine maleate is a chemical compound with the molecular formula C17H22BrN3.C4H4O4 . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-p-Bromobenzyl-N’-ethyl-N’-methyl-N-2-pyridylethylenediamine maleate involves several steps. One common method includes the reaction of N-(2-pyridyl)-N’-methyl-N’-ethyl ethylenediamine with p-bromobenzyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities.

Analyse Chemischer Reaktionen

Types of Reactions

N-p-Bromobenzyl-N’-ethyl-N’-methyl-N-2-pyridylethylenediamine maleate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4

    Substitution: Nucleophiles like sodium iodide (NaI) in acetone

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

N-p-Bromobenzyl-N’-ethyl-N’-methyl-N-2-pyridylethylenediamine maleate has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-p-Bromobenzyl-N’-ethyl-N’-methyl-N-2-pyridylethylenediamine maleate involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-pyridyl)-N’-methyl-N’-ethyl ethylenediamine
  • p-Bromobenzyl chloride
  • N-bromosuccinimide (NBS)

Uniqueness

N-p-Bromobenzyl-N’-ethyl-N’-methyl-N-2-pyridylethylenediamine maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with different molecular targets makes it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

33855-47-9

Molekularformel

C21H26BrN3O4

Molekulargewicht

464.4 g/mol

IUPAC-Name

2-[(4-bromophenyl)methyl-pyridin-2-ylamino]ethyl-ethyl-methylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate

InChI

InChI=1S/C17H22BrN3.C4H4O4/c1-3-20(2)12-13-21(17-6-4-5-11-19-17)14-15-7-9-16(18)10-8-15;5-3(6)1-2-4(7)8/h4-11H,3,12-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI-Schlüssel

ZOAMODQUIVKJOU-BTJKTKAUSA-N

Isomerische SMILES

CC[NH+](C)CCN(CC1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)[O-])\C(=O)O

Kanonische SMILES

CC[NH+](C)CCN(CC1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)[O-])C(=O)O

Verwandte CAS-Nummern

14292-35-4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.